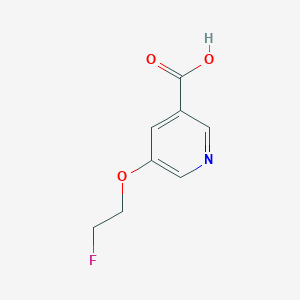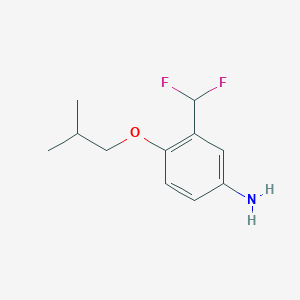
2-Chloro-5-(pyrimidin-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(pyrimidin-5-yl)phenol is an organic compound that belongs to the class of phenols and pyrimidines It is characterized by the presence of a chloro group at the second position and a pyrimidin-5-yl group at the fifth position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyrimidin-5-yl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-(pyrimidin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols.
Applications De Recherche Scientifique
2-Chloro-5-(pyrimidin-5-yl)phenol has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various organic materials and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(pyrimidin-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The chloro and pyrimidin-5-yl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
2-(Pyrimidin-5-yl)phenol: This compound lacks the chloro group but shares the pyrimidin-5-yl group, making it a useful comparison for studying the effects of the chloro group on reactivity and binding.
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds have similar pyrimidine structures and are known for their anticancer properties.
Uniqueness: 2-Chloro-5-(pyrimidin-5-yl)phenol is unique due to the presence of both the chloro and pyrimidin-5-yl groups, which confer distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions, while the pyrimidin-5-yl group contributes to its ability to interact with biological targets.
Propriétés
Formule moléculaire |
C10H7ClN2O |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
2-chloro-5-pyrimidin-5-ylphenol |
InChI |
InChI=1S/C10H7ClN2O/c11-9-2-1-7(3-10(9)14)8-4-12-6-13-5-8/h1-6,14H |
Clé InChI |
KUGGLZXQIQRRJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN=CN=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)









